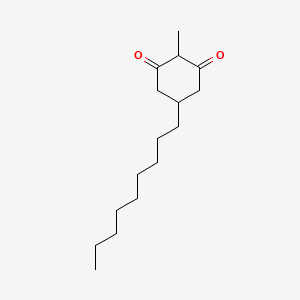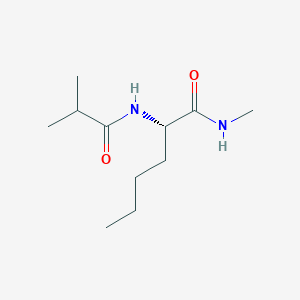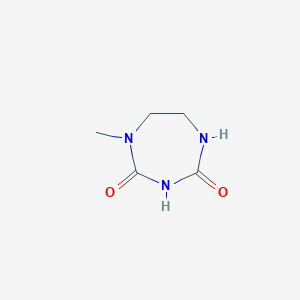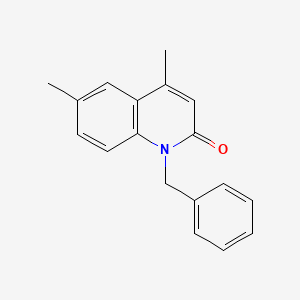
N-(3-Bromophenyl)-3-methoxybut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)-3-methoxybut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and a but-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-methoxybut-2-enamide typically involves the reaction of 3-bromoaniline with 3-methoxybut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent extraction to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)-3-methoxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Bromophenyl)-3-oxobut-2-enamide.
Reduction: Formation of N-(3-Bromophenyl)-3-methoxybutanamide.
Substitution: Formation of N-(3-Substituted phenyl)-3-methoxybut-2-enamide, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)-3-methoxybut-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)-3-methoxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Bromophenyl)-3-methoxybutanamide: Similar structure but lacks the double bond in the but-2-enamide moiety.
N-(3-Bromophenyl)-3-oxobut-2-enamide: Similar structure but has a carbonyl group instead of a methoxy group.
N-(3-Bromophenyl)-3-methoxyprop-2-enamide: Similar structure but has a shorter carbon chain.
Uniqueness
N-(3-Bromophenyl)-3-methoxybut-2-enamide is unique due to the presence of both a methoxy group and a but-2-enamide moiety, which can influence its reactivity and biological activity. The combination of these functional groups can make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61579-05-3 |
|---|---|
Molekularformel |
C11H12BrNO2 |
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-3-methoxybut-2-enamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(15-2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
YZFBUYHNDKHPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)


![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)


![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)

![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)


